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Compound of Interest

Compound Name: P160 peptide

Cat. No.: B15586047 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
The P160 peptide (sequence: VPWMEPAYQRFL) has emerged as a promising tool in

preclinical cancer research, primarily functioning as a targeting vector for the specific delivery

of therapeutic and diagnostic agents to cancer cells.[1][2] This document provides a

comprehensive overview of its applications, supported by quantitative data, detailed

experimental protocols, and visualizations of key processes.

Overview of P160 Peptide Applications
The P160 peptide was identified through phage display technology and has demonstrated

significant affinity for neuroblastoma and breast cancer cells.[1][2] Its primary application lies in

its ability to bind to specific receptors on the surface of these cancer cells, leading to

internalization. This characteristic makes it an ideal candidate for conjugating with cytotoxic

drugs, radioisotopes, or imaging agents to enhance their delivery to the tumor site while

minimizing off-target effects.[1][3] In breast cancer, the P160 peptide has been shown to bind

to the keratin 1 (KRT1) receptor.[4]

Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of the P160
peptide.
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Table 1: In Vitro Binding and Internalization of P160 Peptide

Cell Line
Cancer
Type

Binding
Affinity
(IC50)

Internalizati
on Rate (%
of total
bound)

Notes Reference

WAC 2
Neuroblasto

ma
Not Reported

~50% after 1

hour at 37°C

Binding was

inhibited up

to 95% by

unlabeled

p160.

[1][3]

MDA-MB-435
Breast

Cancer
0.6 µmol/L ~40%

Binding was

inhibited up

to 95% by

unlabeled

p160.

[2]

MCF-7
Breast

Cancer
Not Reported Not Reported

Showed

higher uptake

than MDA-

MB-435 cells.

[1]

Table 2: In Vivo Biodistribution of 131I-labeled P160 Peptide in Tumor-Bearing Mice

Cancer
Model

Time Post-
Injection

Tumor
Uptake
(%ID/g)

Tumor-to-
Muscle
Ratio

Tumor-to-
Blood Ratio

Reference

WAC 2

Neuroblasto

ma

1 hour ~4%
Higher than

most organs
~1 [1]

MDA-MB-435

Breast

Cancer

Not Reported
Higher than

most organs

Higher for

p160 than for

an RGD

peptide

Not Reported [2]
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%ID/g = Percentage of Injected Dose per gram of tissue.

Experimental Protocols
This section provides detailed methodologies for key experiments involving the P160 peptide.

Solid-Phase Peptide Synthesis of P160
This protocol outlines the manual synthesis of the P160 peptide using the Merrifield strategy

with Fmoc chemistry.[1][5]

Materials:

Rink amide resin

Fmoc-protected amino acids

N,N-Dimethylformamide (DMF)

N-methyl-2-pyrrolidone (NMP)

Piperidine

1-hydroxybenztriazole (HOBt)

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

N,N-Diisopropylethylamine (DIEA)

Dichloromethane (DCM)

Trifluoroacetic acid (TFA)

Ice-cold diethyl ether

Acetonitrile (ACN)

Water
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Procedure:

Resin Swelling: Swell the Rink amide resin in DMF in a solid-phase synthesis vessel.

Fmoc Deprotection:

Treat the resin with 20% piperidine in NMP for 5-10 minutes.

Repeat the treatment.

Wash the resin extensively with NMP and DMF.

Amino Acid Coupling:

In a separate tube, dissolve the Fmoc-protected amino acid (3 equivalents), HOBt (3 eq.),

and HBTU (3 eq.) in DMF.

Add DIEA (6 eq.) to the amino acid mixture to activate it.

Add the activated amino acid solution to the resin and shake for 1-2 hours at room

temperature.

Monitor the coupling reaction using a ninhydrin test.

Washing: After each deprotection and coupling step, wash the resin with DMF, DCM, and

isopropanol.

Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the P160

sequence (VPWMEPAYQRFL).

Cleavage and Deprotection:

Once the synthesis is complete, wash the resin with DCM and dry it under vacuum.

Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5%

triisopropylsilane) for 2-3 hours at room temperature.

Peptide Precipitation:
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Filter the resin and precipitate the peptide by adding the cleavage mixture to ice-cold

diethyl ether.

Centrifuge to pellet the peptide and wash with cold ether.

Purification:

Dissolve the crude peptide in a minimal amount of ACN/water.

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Verification: Confirm the identity and purity of the P160 peptide using mass spectrometry

and analytical HPLC.

Radiolabeling of P160 Peptide
This protocol describes the iodination of the P160 peptide using the Chloramine-T method.[1]

Materials:

P160 peptide

125I or 131I

Chloramine-T

Sodium metabisulfite

Phosphate buffer (pH 7.4)

HPLC for purification

Procedure:

Dissolve the P160 peptide in phosphate buffer.

Add Na125I or Na131I to the peptide solution.

Initiate the reaction by adding a fresh solution of Chloramine-T.
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Allow the reaction to proceed for 1-2 minutes at room temperature.

Quench the reaction by adding sodium metabisulfite.

Purify the radiolabeled peptide using RP-HPLC.

Determine the radiochemical purity and specific activity of the final product.

In Vitro Cell Binding Assay
This protocol details the procedure to determine the binding affinity of radiolabeled P160 to

cancer cells.[1][2]

Materials:

Cancer cell lines (e.g., WAC 2, MDA-MB-435)

Cell culture medium

125I-labeled P160 peptide

Unlabeled P160 peptide

Binding buffer (e.g., serum-free medium with 1% BSA)

Gamma counter

Procedure:

Cell Seeding: Seed the cancer cells in 24-well plates and allow them to adhere overnight.

Washing: Wash the cells with cold binding buffer.

Incubation:

Total Binding: Add a known concentration of 125I-P160 in binding buffer to the wells.

Non-specific Binding: In a separate set of wells, add the same concentration of 125I-P160

along with a large excess (e.g., 1000-fold) of unlabeled P160.
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Incubate the plates for 1 hour at 37°C.

Washing: Aspirate the incubation medium and wash the cells three times with ice-cold

binding buffer to remove unbound peptide.

Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 1N NaOH).

Quantification: Collect the cell lysates and measure the radioactivity using a gamma counter.

Calculation:

Specific binding is calculated by subtracting the non-specific binding from the total binding.

For competition assays to determine IC50, use increasing concentrations of unlabeled

P160.

In Vitro Internalization Assay
This protocol is used to quantify the amount of P160 peptide that is internalized by cancer

cells.[1][2]

Materials:

Same as for the cell binding assay

Acid wash buffer (e.g., 0.2 M glycine, 0.15 M NaCl, pH 2.5)

Procedure:

Follow steps 1-4 of the cell binding assay protocol.

Remove Surface-Bound Peptide:

Aspirate the incubation medium.

Wash the cells with ice-cold binding buffer.

Add ice-cold acid wash buffer to the cells and incubate for 5-10 minutes on ice to strip

surface-bound radioligand.
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Collect the supernatant (this contains the surface-bound fraction).

Collect Internalized Peptide:

Wash the cells again with acid wash buffer.

Lyse the cells with lysis buffer (this contains the internalized fraction).

Quantification: Measure the radioactivity in both the surface-bound and internalized fractions

using a gamma counter.

Calculation: Express the internalized radioactivity as a percentage of the total cell-associated

radioactivity (surface-bound + internalized).

In Vivo Biodistribution Study
This protocol describes how to assess the distribution of radiolabeled P160 in a tumor-bearing

animal model.[1][2]

Materials:

Tumor-bearing mice (e.g., nude mice with WAC 2 or MDA-MB-435 xenografts)

131I-labeled P160 peptide

Anesthesia

Syringes and needles

Dissection tools

Gamma counter

Procedure:

Animal Model: Establish tumor xenografts in immunocompromised mice by subcutaneous

injection of cancer cells. Allow the tumors to grow to a suitable size.

Peptide Administration: Inject a known amount of 131I-P160 into the tail vein of the mice.
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Time Points: At predetermined time points (e.g., 1, 4, 24 hours post-injection), euthanize a

cohort of mice.

Tissue Collection:

Collect blood via cardiac puncture.

Dissect the tumor and major organs (heart, lungs, liver, spleen, kidneys, muscle, etc.).

Measurement:

Weigh each tissue sample.

Measure the radioactivity in each sample using a gamma counter.

Include a standard of the injected dose to calculate the percentage of injected dose per

gram of tissue (%ID/g).

Data Analysis: Calculate the %ID/g for each tissue and determine tumor-to-organ ratios.

Visualizations
Signaling and Experimental Workflow Diagrams

Extracellular Space Cell Membrane
Intracellular Space

P160 Peptide
(or P160-Drug Conjugate)

Tumor Cell Receptor
(e.g., Keratin 1)

1. Binding Endosome

2. Internalization
(Receptor-Mediated Endocytosis) Therapeutic Effect

(e.g., Apoptosis, Cytotoxicity)

3. Drug Release &
Action

Click to download full resolution via product page

Caption: P160 peptide targeting mechanism on a cancer cell.
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Caption: Experimental workflow for preclinical evaluation of P160.

Conclusion
The P160 peptide is a valuable tool for targeted cancer therapy and diagnosis in preclinical

settings. Its specificity for certain cancer cell types, coupled with its ability to be internalized,

makes it an attractive candidate for the development of novel drug delivery systems. The
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protocols and data presented here provide a foundation for researchers to further explore and

utilize the P160 peptide in their cancer research endeavors. Further investigation into its

binding partners on different cancer cells and the optimization of its pharmacokinetic properties

will be crucial for its potential clinical translation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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